(2,3-Dichloro-4-formylphenyl)boronic acid: A Comprehensive Guide to Synthesis, Characterization, and Application
(2,3-Dichloro-4-formylphenyl)boronic acid: A Comprehensive Guide to Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
(2,3-Dichloro-4-formylphenyl)boronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a reactive aldehyde and a versatile boronic acid moiety on a dichlorinated phenyl ring, makes it a valuable building block for constructing complex molecular frameworks. This guide provides an in-depth exploration of a robust synthetic pathway, detailed characterization protocols, and a discussion of its applications, particularly in the realm of drug discovery. The content herein is curated to provide researchers and drug development professionals with both theoretical understanding and practical, field-proven insights.
Introduction: The Strategic Value of a Bifunctional Building Block
Arylboronic acids are foundational reagents in modern organic chemistry, largely due to their stability, low toxicity, and exceptional utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are cornerstones of pharmaceutical development, enabling the efficient formation of carbon-carbon bonds to assemble complex active pharmaceutical ingredients (APIs).[2][3]
(2,3-Dichloro-4-formylphenyl)boronic acid (IUPAC Name: (2,3-Dichloro-4-formylphenyl)boronic acid, CAS: 352535-89-8) elevates this utility by incorporating two distinct reactive centers.[4] The boronic acid group serves as a handle for cross-coupling, while the formyl (aldehyde) group provides a gateway for a multitude of subsequent transformations, including reductive amination, Wittig reactions, and condensations. The presence of two chlorine atoms on the aromatic ring further modulates the electronic properties and steric profile of the molecule, offering a unique substitution pattern for structure-activity relationship (SAR) studies in drug design. Boron-containing compounds have seen a surge in interest since the FDA approval of drugs like Bortezomib (Velcade), a boronic acid-based proteasome inhibitor, underscoring the therapeutic potential of this chemical class.[5][6]
This guide offers a detailed protocol for the synthesis and rigorous characterization of this high-value compound.
Synthesis of (2,3-Dichloro-4-formylphenyl)boronic acid
The synthesis of arylboronic acids can be approached through several methods, including the reaction of organolithium or Grignard reagents with borate esters or through metal-catalyzed borylation of aryl halides.[7][8] For (2,3-Dichloro-4-formylphenyl)boronic acid, a logical and robust approach involves a halogen-metal exchange from a suitable precursor followed by trapping with a borate ester.
Retrosynthetic Strategy & Rationale
The chosen synthetic pathway begins with the commercially available 1-bromo-2,3-dichlorobenzene. The strategy involves the introduction of the formyl group via ortho-lithiation and formylation, followed by a second lithiation and borylation to install the boronic acid moiety. This sequence is designed to control the regiochemistry of substitution.
The core challenge in this synthesis is the management of the highly reactive organolithium intermediates and ensuring the aldehyde functionality does not undergo undesired side reactions. Therefore, a low-temperature protocol is critical.
Proposed Synthetic Workflow
The overall transformation from the starting material to the final product is a multi-step process that requires careful control of reaction conditions.
Caption: Proposed two-step synthesis of (2,3-Dichloro-4-formylphenyl)boronic acid.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for analogous transformations.[9] Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of 4-Bromo-2,3-dichlorobenzaldehyde
-
Apparatus Setup: Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Charging: Add 1-bromo-2,3-dichlorobenzene (1.0 eq) to the flask and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
Warm-up & Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1 M HCl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-2,3-dichlorobenzaldehyde.
Step 2: Synthesis of (2,3-Dichloro-4-formylphenyl)boronic acid
-
Apparatus Setup: Use a similar flame-dried setup as in Step 1.
-
Initial Charging: Dissolve the purified 4-bromo-2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the aryllithium species. The addition is exothermic; maintain strict temperature control. Stir for 2-3 hours at -78 °C.
-
Warm-up & Hydrolysis: Allow the mixture to warm to room temperature and stir overnight. Cool the flask in an ice bath and acidify with 2 M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Isolation & Purification: The product may precipitate upon acidification. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate. Combine organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield (2,3-dichloro-4-formylphenyl)boronic acid as a solid.[10] It is crucial to dry the final product under high vacuum to remove water, which can promote the formation of the cyclic anhydride trimer (boroxine).[10]
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized (2,3-Dichloro-4-formylphenyl)boronic acid.
Caption: Workflow for the analytical characterization of the final product.
Physical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₇H₅BCl₂O₃ | [4] |
| Molecular Weight | 218.83 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [11] |
| Purity (Typical) | ≥98% | [12] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~10.2 (s, 1H, -CHO), δ ~8.5 (br s, 2H, -B(OH)₂), δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.6-7.7 (d, 1H, Ar-H). Note: Boronic acid protons are exchangeable and may appear as a broad signal or not at all. |
| ¹³C NMR | (DMSO-d₆, 101 MHz): δ ~192 (-CHO), δ ~130-145 (Ar-C), including the C-B carbon which may be broad. |
| Mass Spec. (ESI-) | m/z: [M-H]⁻ expected at ~217. Isotopic pattern for two chlorine atoms (Cl³⁵/Cl³⁷) will be prominent, showing peaks at m/z 217, 219, and 221 in an approximate 9:6:1 ratio.[13] |
| IR Spectroscopy | (KBr, cm⁻¹): ~3500-3200 (broad, O-H stretch), ~1705 (strong, C=O aldehyde stretch), ~1350 (B-O stretch), ~800-700 (C-Cl stretch).[14][15] |
Applications in Drug Development and Research
The strategic value of (2,3-Dichloro-4-formylphenyl)boronic acid lies in its capacity for sequential, orthogonal functionalization.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a premier functional group for palladium-catalyzed reactions to form biaryl structures, which are prevalent motifs in pharmaceuticals.[2][11] This allows for the coupling of the dichlorinated ring to a wide range of (hetero)aryl halides.
-
Aldehyde Functionalization: The formyl group can be readily transformed. For example, reductive amination can be used to introduce diverse amine-containing side chains, a common strategy for improving solubility or targeting specific biological interactions. It can also participate in condensation reactions to form imines, oximes, or hydrazones, which can act as linkers or pharmacophores themselves.[16]
-
Enzyme Inhibition: Boronic acids are known inhibitors of certain enzymes, particularly serine proteases, where the boron atom can form a reversible covalent bond with the catalytic serine residue.[5][17] This compound could serve as a starting point for developing targeted enzyme inhibitors.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is an ideal fragment for FBDD screening campaigns to identify initial hits against protein targets.
The unique 2,3-dichloro-4-formyl substitution pattern provides a distinct scaffold for exploring new chemical space, making it a valuable tool for medicinal chemists aiming to develop novel therapeutics.[2]
Conclusion
(2,3-Dichloro-4-formylphenyl)boronic acid is a versatile and powerful synthetic intermediate. The synthetic route presented, based on established organometallic principles, offers a reliable method for its preparation. Thorough characterization via NMR, MS, and IR spectroscopy is crucial for ensuring the quality required for applications in drug discovery and development. The dual reactivity of this molecule provides a rich platform for the synthesis of novel compounds with significant potential as therapeutic agents and research tools.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. (n.d.). The Royal Society of Chemistry.
- 4-Formylphenylboronic acid. (n.d.). Wikipedia.
- 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073. (n.d.). PubChem.
- 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Formylphenylboronic acid synthesis. (n.d.). ChemicalBook.
- 4-Formylphenylboronic acid | 87199-17-5. (n.d.). ChemicalBook.
- US20040049050A1 - Method for producing formylphenylboronic acids. (n.d.). Google Patents.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from .
- 2-Formylphenylboronic acid | C7H7BO3 | CID 292189. (n.d.). PubChem.
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.
- The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2. (n.d.). Sigma-Aldrich.
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from .
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). Bohrium.
- 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- 352535-89-8 | (2,3-Dichloro-4-formylphenyl)boronic acid. (n.d.). ChemScene.
- (2,3-Dichloro-4-formylphenyl)boronic acid. (n.d.). C-CASS.
- US6420597B2 - Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.
- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses.
- 2,3-Difluoro-4-formylphenylboronic acid | C7H5BF2O3 | CID 3517812. (n.d.). PubChem.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. (2021). Scirp.org.
- Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.).
- 4-Formylphenyl Boronic Acid (4-FPBA). (n.d.). Curia Global.
- (2,3-dichloro-6-formylphenyl)boronic acid CAS#:. (n.d.). ChemicalBook.
- 4-Formylphenylboronic Acid (contains varying amounts of Anhydride). (n.d.). TCI Chemicals.
- EPA/NIH Mass Spectral D
- 3-Formylphenylboronic acid = 95 87199-16-4. (n.d.). Sigma-Aldrich.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 12. (2,3-Dichloro-4-formylphenyl)boronic acid - CAS:352535-89-8 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 13. scirp.org [scirp.org]
- 14. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. 4-Formylphenylboronic Acid | 87199-17-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
